5-Bromo-8-chloroisoquinolin-1-amine
Overview
Description
5-Bromo-8-chloroisoquinolin-1-amine is a halogenated isoquinoline derivative characterized by the presence of bromine and chlorine atoms on the isoquinoline ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-8-chloroisoquinolin-1-amine typically involves halogenation reactions of isoquinoline derivatives. One common method is the bromination and chlorination of isoquinoline under controlled conditions using bromine (Br2) and chlorine (Cl2) gases or their respective solutions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-8-chloroisoquinolin-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives such as 5-bromo-8-chloroisoquinoline-1,3-dione.
Reduction: Reduction reactions can lead to the formation of 5-bromo-8-chloroisoquinoline.
Substitution: Nucleophilic substitution reactions can occur at the bromine or chlorine positions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as ammonia (NH3) and amines can be used for substitution reactions.
Major Products Formed:
Oxidation: 5-bromo-8-chloroisoquinoline-1,3-dione
Reduction: 5-bromo-8-chloroisoquinoline
Substitution: Various substituted isoquinolines depending on the nucleophile used.
Scientific Research Applications
5-Bromo-8-chloroisoquinolin-1-amine has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its use in drug discovery and development, particularly in the design of new therapeutic agents.
Industry: Employed in the production of dyes, pigments, and other chemical products.
Mechanism of Action
The mechanism by which 5-Bromo-8-chloroisoquinolin-1-amine exerts its effects depends on its specific application. For example, in antimicrobial activity, the compound may interact with bacterial cell walls or enzymes, disrupting their function. In anticancer applications, it may target specific molecular pathways involved in cell proliferation and apoptosis.
Molecular Targets and Pathways:
Antimicrobial Activity: Targets bacterial cell wall synthesis or enzyme function.
Anticancer Activity: Inhibits pathways involved in cell growth and division, such as the PI3K/Akt/mTOR pathway.
Comparison with Similar Compounds
5-bromoisoquinoline
8-chloroisoquinoline
5-bromo-8-chloroisoquinoline-1,3-dione
5-amino-1-chloroisoquinoline
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Properties
IUPAC Name |
5-bromo-8-chloroisoquinolin-1-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrClN2/c10-6-1-2-7(11)8-5(6)3-4-13-9(8)12/h1-4H,(H2,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRANBMMEONLDDA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CN=C(C2=C1Cl)N)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.51 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1557495-68-7 | |
Record name | 5-bromo-8-chloroisoquinolin-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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